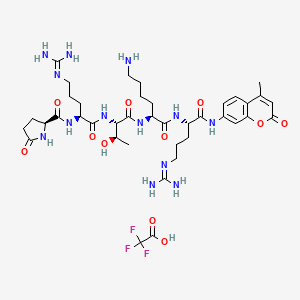

Pyr-Arg-Thr-Lys-Arg-AMC TFA

Description

The exact mass of the compound Pyr-Arg-Thr-Lys-Arg-AMC trifluoroacetate is 941.43308420 g/mol and the complexity rating of the compound is 1680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H57N13O9.C2HF3O2/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26;3-2(4,5)1(6)7/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44);(H,6,7)/t20-,23+,24+,25+,26+,30+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPUHMHLXQHSPN-HUQKKSBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58F3N13O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyr-Arg-Thr-Lys-Arg-AMC TFA (Trifluoroacetate), a fluorogenic peptide substrate, is a critical tool for the sensitive and specific measurement of proprotein convertase activity, particularly furin. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in research and drug development. Detailed experimental protocols for its use in enzymatic assays, quantitative data on its interaction with various proteases, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its effective implementation in the laboratory.

Introduction

Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic peptide sequence pyroglutamyl-arginyl-threonyl-lysyl-arginine, covalently linked to a highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The trifluoroacetate (TFA) salt enhances the solubility and stability of the peptide. The core of its utility lies in the principle of fluorescence quenching and dequenching. In its intact form, the fluorescence of the AMC group is quenched. Upon proteolytic cleavage of the amide bond between the arginine residue and the AMC moiety by a target protease, the AMC is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time. This property makes it an excellent substrate for studying the kinetics of proteases like furin and for high-throughput screening of their inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Full Name | L-Pyroglutamyl-L-arginyl-L-threonyl-L-lysyl-L-arginine-7-amido-4-methylcoumarin trifluoroacetate salt |

| Molecular Formula | C₃₇H₅₇N₁₃O₉ · xCF₃COOH |

| Molecular Weight | 827.93 g/mol (as free base) |

| CAS Number | 155575-02-3 (for the peptide-AMC conjugate) |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in water and DMSO |

| Excitation Wavelength | ~380 nm |

| Emission Wavelength | ~460 nm |

| Storage Conditions | Store at -20°C to -70°C, protected from light. Avoid repeated freeze-thaw cycles. |

Quantitative Data: Enzyme Kinetics

Pyr-Arg-Thr-Lys-Arg-AMC is a substrate for several proprotein convertases (PCs). The Michaelis-Menten constant (Km) and specific activity values for the cleavage of this substrate by various PCs are crucial for designing and interpreting enzymatic assays.

| Enzyme | Km (μM)[1] | Specific Activity (units/μg)[1] |

| Furin | 6.5[1] | 10.8[1] |

| PC1/3 | 3.0[1] | 2.8[1] |

| PC2 | 6.6[1] | 11.9[1] |

| PC4 | 1.7[1] | 1.4[1] |

| PC5/6 | 2.0[1] | 2.1[1] |

| PC7 | 9.5[1] | 3.0[1] |

| PACE4 | 3.0[1] | 3.7[1] |

One unit of activity is defined as the amount of enzyme required to cleave 1 pmol/min of the substrate at 37°C.[1]

Experimental Protocols

This section provides a detailed methodology for a standard furin activity assay using this compound. This protocol can be adapted for other proprotein convertases with appropriate adjustments to buffer conditions.

Materials and Reagents

-

This compound (lyophilized powder)

-

Recombinant human furin

-

Furin Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol[1]

-

DMSO (for substrate stock solution)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

-

Furin inhibitor (e.g., Dec-RVKR-CMK) for control experiments

Preparation of Solutions

-

Substrate Stock Solution (10 mM): Dissolve the lyophilized this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Substrate Solution (100 μM): On the day of the experiment, dilute the 10 mM stock solution in Furin Assay Buffer to a final concentration of 100 μM.

-

Enzyme Solution: Prepare a working solution of recombinant furin in Furin Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and the desired reaction rate. A typical starting concentration is in the low nanomolar range.

Assay Procedure

-

Plate Setup: To each well of a 96-well black microplate, add the following components in the specified order:

-

Sample Wells: 50 μL of Furin Assay Buffer and the sample containing furin activity.

-

Positive Control: 50 μL of Furin Assay Buffer containing a known amount of recombinant furin.

-

Negative Control (No Enzyme): 50 μL of Furin Assay Buffer.

-

Inhibitor Control: 50 μL of Furin Assay Buffer containing recombinant furin and a furin inhibitor.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Add 50 μL of the 100 μM Working Substrate Solution to each well to initiate the enzymatic reaction. The final substrate concentration in the well will be 50 μM.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (Ex/Em = 380/460 nm). Readings should be taken kinetically, for example, every 1-2 minutes for a total of 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot (RFU/min).

-

Subtract the rate of the negative control (substrate autohydrolysis) from all other readings.

-

To determine the specific activity of the enzyme, a standard curve of known concentrations of free AMC can be used to convert the RFU values to moles of product formed.

-

For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways where furin plays a crucial role and a typical experimental workflow for using this compound.

Furin's Role in Notch Signaling Pathway

References

Pyr-Arg-Thr-Lys-Arg-AMC TFA: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr-Arg-Thr-Lys-Arg-AMC TFA is a fluorogenic peptide substrate meticulously designed for the sensitive and specific detection of certain serine proteases. Its utility is most pronounced in the study of proprotein convertases, a family of enzymes critical in the post-translational modification of a myriad of proteins. This technical guide provides a comprehensive overview of the substrate's mechanism of action, detailed experimental protocols for its use, and quantitative data to facilitate its application in research and drug development.

The substrate consists of a pentapeptide, Pyr-Arg-Thr-Lys-Arg, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The trifluoroacetate (TFA) salt is a remnant of the peptide synthesis process and aids in the solubility and stability of the molecule. The specificity of the substrate is conferred by its amino acid sequence, which mimics the cleavage sites of precursor proteins targeted by specific proteases.

Mechanism of Action

The fundamental principle behind Pyr-Arg-Thr-Lys-Arg-AMC as a detection reagent lies in the phenomenon of fluorescence quenching and dequenching. In its intact state, the fluorescence of the AMC moiety is significantly suppressed due to its amide linkage to the peptide. Upon enzymatic cleavage of the peptide bond between the C-terminal Arginine and the AMC molecule, the fluorophore is released. This liberation from the quenching effect of the peptide results in a substantial increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity.

The peptide sequence, Pyr-Arg-Thr-Lys-Arg, is specifically recognized by a class of serine proteases known as proprotein convertases. Notably, this sequence aligns with the consensus cleavage motif for furin, a ubiquitous and well-characterized member of this family. The consensus sequence for furin cleavage is typically Arg-X-(Lys/Arg)-Arg↓, where "X" can be any amino acid and the arrow indicates the cleavage site. The C-terminal -Arg-Thr-Lys-Arg- sequence of the substrate serves as an excellent recognition site for furin and other related proteases.

The N-terminal pyroglutamic acid (Pyr) is a cyclized form of glutamine. This modification renders the peptide resistant to degradation by aminopeptidases, thereby enhancing its stability in experimental assays. The basic amino acids, Arginine (Arg) and Lysine (Lys), at the P1, P2, and P4 positions (relative to the cleavage site) are critical for the interaction with the negatively charged substrate-binding pockets of the target proteases.

Quantitative Data

The following table summarizes the kinetic parameters of Pyr-Arg-Thr-Lys-Arg-AMC with various proprotein convertases. This data is essential for designing kinetic experiments and for comparing the substrate specificity of different enzymes.

| Enzyme | K_m_ (μM) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH |

| Furin | 6.5 | ~2 x 10⁴ | 6.0 - 7.5 |

| PC1/3 | 3.0 | - | 6.5 |

| PC2 | 6.6 | - | 5.6 |

| PC4 | 1.7 | - | 6.5 |

| PC5/6 | 2.0 | - | 6.5 |

| PACE4 | 3.0 | - | 6.5 |

| PC7 | 9.5 | - | 6.5 |

Note: k_cat_ values were not consistently available in the reviewed literature.

Experimental Protocols

This section provides a detailed methodology for a typical enzyme activity assay using this compound.

Reagent Preparation

-

Substrate Stock Solution (e.g., 10 mM):

-

Dissolve the appropriate amount of this compound in high-quality, sterile dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C for up to 3 months.

-

-

Enzyme Dilution:

-

Prepare a concentrated stock solution of the purified protease (e.g., recombinant human furin) in a suitable buffer.

-

On the day of the experiment, dilute the enzyme to the desired working concentration in the assay buffer. The final enzyme concentration will depend on the specific activity of the enzyme preparation and should be determined empirically.

-

-

Assay Buffer:

-

A common assay buffer for furin is 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol.

-

Alternatively, for other proprotein convertases or to investigate pH dependence, a 20 mM Bis-Tris buffer with 1 mM CaCl₂ at the desired pH can be used.

-

-

AMC Standard Curve:

-

Prepare a 1 mM AMC standard stock solution in DMSO.

-

Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-100 µM). This is crucial for converting the rate of fluorescence change into the rate of product formation.

-

Assay Procedure

-

Plate Setup:

-

Use a 96-well, black, flat-bottom plate for fluorescence measurements to minimize background and light scattering.

-

Add the assay components in the following order:

-

Assay Buffer

-

Enzyme solution (or buffer for no-enzyme controls)

-

Substrate solution (to initiate the reaction)

-

-

-

Reaction Conditions:

-

The final reaction volume is typically 100-200 µL.

-

The final substrate concentration should ideally be around the K_m_ value for the enzyme, but can be varied for kinetic studies.

-

Include appropriate controls:

-

No-enzyme control: Assay buffer and substrate to measure background fluorescence.

-

Inhibitor control: Enzyme, substrate, and a known inhibitor of the protease to confirm the specificity of the signal.

-

-

-

Fluorescence Measurement:

-

Immediately after adding the substrate, place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Excitation Wavelength: ~360-380 nm

-

Emission Wavelength: ~430-460 nm

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Subtract the rate of the no-enzyme control from the rates of the experimental wells.

-

Use the AMC standard curve to convert the rate of fluorescence change (in relative fluorescence units per minute) to the rate of product formation (in moles per minute).

-

Enzyme activity can then be calculated and expressed in appropriate units (e.g., µmol/min/mg of enzyme).

-

Visualizations

Mechanism of Action Diagram

The Specificity of Pyr-Arg-Thr-Lys-Arg-AMC: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the fluorogenic peptide substrate, Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin (Pyr-Arg-Thr-Lys-Arg-AMC). Designed for researchers, scientists, and drug development professionals, this document details the substrate's specificity, presents available quantitative kinetic data, outlines a comprehensive experimental protocol for its use, and provides visual representations of relevant biochemical pathways and workflows.

Introduction to Pyr-Arg-Thr-Lys-Arg-AMC

Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic pentapeptide substrate conjugated to the fluorescent leaving group 7-amino-4-methylcoumarin (AMC). Upon proteolytic cleavage of the amide bond between the C-terminal arginine and AMC, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. This property makes it a valuable tool for the sensitive and continuous assay of various proteases. The substrate's sequence, rich in basic amino acids, particularly arginine and lysine, dictates its specificity towards certain classes of proteases.

Protease Specificity and Kinetic Data

Pyr-Arg-Thr-Lys-Arg-AMC is a recognized substrate for a number of serine proteases, most notably furin and other members of the proprotein convertase (PC) family. While it is also reported to be cleaved by trypsin and thrombin, specific kinetic parameters for these enzymes with this substrate are not widely available in the current literature. Based on available data, there is no clear evidence to suggest that urokinase-type plasminogen activator (uPA) significantly cleaves this particular peptide sequence.

The table below summarizes the available quantitative kinetic data for the cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by various proteases.

| Protease | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Furin | 6.5 | Not Reported | ~2.0 x 10⁴[1] |

| PC1/3 | 3.0 | Not Reported | Not Reported |

| PC2 | 6.6 | Not Reported | Not Reported |

| PC4 | 1.7 | Not Reported | Not Reported |

| PC5/6 | 2.0 | Not Reported | Not Reported |

| PC7 | 9.5 | Not Reported | Not Reported |

| PACE4 | 3.0 | Not Reported | Not Reported |

| Trypsin | Reported as a substrate, but specific kinetic data is not readily available.[2][3][4] | Not Reported | Not Reported |

| Thrombin | Reported as a substrate, but specific kinetic data is not readily available.[2][3][4] | Not Reported | Not Reported |

Experimental Protocols: Fluorogenic Protease Assay

This section provides a detailed methodology for a typical fluorogenic protease assay using Pyr-Arg-Thr-Lys-Arg-AMC.

Materials:

-

Pyr-Arg-Thr-Lys-Arg-AMC TFA salt

-

Protease of interest (e.g., Furin)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.01% Tween-20)

-

DMSO (for substrate stock solution)

-

96-well black microplate, opaque

-

Fluorescence microplate reader with excitation/emission wavelengths of ~360-380 nm and ~440-460 nm, respectively.

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

-

Substrate Preparation:

-

Prepare a concentrated stock solution of Pyr-Arg-Thr-Lys-Arg-AMC (e.g., 10 mM) in DMSO.

-

Store the stock solution at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution to the desired working concentrations using the assay buffer. It is recommended to perform a substrate titration to determine the optimal concentration for the assay, which should ideally be at or below the Km value.

-

-

Enzyme Preparation:

-

Prepare a stock solution of the protease in a suitable buffer.

-

On the day of the experiment, dilute the enzyme to the desired final concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following components in the specified order:

-

Assay Buffer

-

Substrate solution (at various concentrations if determining kinetic parameters)

-

Enzyme solution (to initiate the reaction)

-

-

Include appropriate controls:

-

No-enzyme control: Assay buffer and substrate, to measure background fluorescence.

-

No-substrate control: Assay buffer and enzyme, to check for intrinsic enzyme fluorescence.

-

Inhibitor control (optional): Assay buffer, substrate, enzyme, and a known inhibitor of the protease to confirm specificity.

-

-

-

Data Acquisition:

-

Immediately after adding the enzyme, place the microplate in the fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes). The excitation wavelength should be set around 360-380 nm and the emission wavelength around 440-460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.

-

Plot the fluorescence intensity versus time for each reaction. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

To determine the kinetic parameters (Km and Vmax), plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Visualizations

The following diagrams illustrate key concepts related to the use of Pyr-Arg-Thr-Lys-Arg-AMC.

Caption: Enzymatic cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by a target protease, releasing fluorescent AMC.

Caption: A simplified signaling pathway showing Furin-mediated pro-protein processing in the Golgi apparatus.

Caption: A general workflow for a fluorogenic protease substrate specificity assay.

References

An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical, physical, and biological properties of the fluorogenic peptide substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA. It includes detailed experimental protocols for its use in enzyme activity assays, a summary of its kinetic parameters, and a discussion of the signaling pathways of key proteases that cleave this substrate.

Core Properties of this compound

This compound is a synthetic peptide substrate widely used for the detection and quantification of protease activity. The peptide sequence, Pyr-Arg-Thr-Lys-Arg, is recognized and cleaved by several serine proteases. The C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter that is released upon enzymatic cleavage, providing a measurable signal. The trifluoroacetate (TFA) salt form is a common counterion resulting from the peptide synthesis and purification process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C37H57N13O9 · xCF3COOH |

| Molecular Weight | 827.93 g/mol (free base)[1] |

| Purity | Typically ≥95% |

| Solubility | Soluble in water and DMSO |

| Appearance | White to off-white solid |

| Storage | Store at -20°C, protected from light[2] |

| Excitation Wavelength | ~360-380 nm[1] |

| Emission Wavelength | ~430-460 nm[1] |

Biological Activity and Enzyme Specificity

Pyr-Arg-Thr-Lys-Arg-AMC is a substrate for a number of serine proteases that recognize and cleave at basic amino acid residues. Its primary utility lies in its ability to act as a sensitive and specific tool for measuring the activity of these enzymes in vitro.

The peptide sequence mimics the cleavage sites of natural substrates for several key proteases, including:

-

Furin: A proprotein convertase that plays a crucial role in the maturation of a wide variety of proteins within the secretory pathway.[3][4]

-

Trypsin: A digestive enzyme that breaks down proteins in the small intestine.[5][6]

-

Thrombin: A key enzyme in the blood coagulation cascade.[5][6]

The cleavage of the amide bond between the C-terminal arginine and the AMC moiety by these proteases results in the release of the highly fluorescent AMC molecule, allowing for real-time kinetic analysis of enzyme activity.

Kinetic Parameters

The efficiency of cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by different proteases can be compared using their kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic rate constant (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Furin | 6.5[7] | ~2 x 10⁴[1] | ~3.1 x 10⁶ |

| Prohormone Convertase 2 (PC2) | 6.6[7] | ~6 x 10³[1] | ~9.1 x 10⁵ |

| Trypsin | 5.99[8][9] | - | - |

| Thrombin | - | - | - |

Experimental Protocols

The following are generalized protocols for measuring the activity of furin, trypsin, and thrombin using this compound. It is crucial to optimize these protocols for specific experimental conditions.

General Assay Principle

The assay is based on the enzymatic cleavage of the non-fluorescent substrate, Pyr-Arg-Thr-Lys-Arg-AMC, to release the highly fluorescent AMC product. The rate of increase in fluorescence is directly proportional to the enzyme activity. The fluorescence is typically measured using a fluorometer with excitation at approximately 380 nm and emission at approximately 460 nm.

Furin Activity Assay

This protocol is adapted from methods described for fluorometric furin assays.[10][11]

Materials:

-

Furin Assay Buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100.

-

Recombinant human furin.

-

This compound substrate stock solution (e.g., 10 mM in DMSO).

-

96-well black microplate.

Procedure:

-

Prepare a working solution of the substrate by diluting the stock solution in Furin Assay Buffer to the desired final concentration (e.g., 10-100 µM).

-

Add a known amount of recombinant furin to the wells of the microplate.

-

Initiate the reaction by adding the substrate working solution to the wells.

-

Immediately place the plate in a pre-warmed (37°C) fluorometer.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed as the rate of AMC production per unit of time per amount of enzyme.

Trypsin Activity Assay

This protocol is based on general procedures for trypsin activity assays using fluorogenic substrates.[8][9][12]

Materials:

-

Trypsin Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.05% BSA.

-

Trypsin solution.

-

This compound substrate stock solution (e.g., 10 mM in DMSO).

-

96-well black microplate.

Procedure:

-

Prepare a working solution of the substrate by diluting the stock solution in Trypsin Assay Buffer to the desired final concentration (e.g., 10-100 µM).

-

Add the trypsin solution to the wells of the microplate.

-

Initiate the reaction by adding the substrate working solution to the wells.

-

Immediately place the plate in a pre-warmed (37°C) fluorometer.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) with readings taken every 30-60 seconds.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Thrombin Activity Assay

This protocol is a generalized procedure for measuring thrombin activity.[13][14][15]

Materials:

-

Thrombin Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% PEG 8000.

-

Thrombin solution.

-

This compound substrate stock solution (e.g., 10 mM in DMSO).

-

96-well black microplate.

Procedure:

-

Prepare a working solution of the substrate by diluting the stock solution in Thrombin Assay Buffer to the desired final concentration (e.g., 10-200 µM).

-

Add the thrombin solution to the wells of the microplate.

-

Initiate the reaction by adding the substrate working solution to the wells.

-

Immediately place the plate in a pre-warmed (37°C) fluorometer.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 10-20 minutes) with readings taken every 20-30 seconds.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Important Considerations: The Role of TFA

Trifluoroacetic acid (TFA) is a common counterion in commercially available synthetic peptides and can affect enzyme activity, primarily by lowering the pH of the assay buffer.[16] The optimal pH for many proteases is neutral to slightly alkaline. A significant concentration of TFA can acidify the reaction mixture, leading to a decrease in or complete inhibition of enzyme activity. It is therefore crucial to ensure that the final concentration of TFA in the assay is low enough not to significantly alter the pH of the buffer. If high concentrations of the peptide stock solution are required, it may be necessary to adjust the pH of the final reaction mixture or to exchange the TFA counterion for a more biocompatible one, such as hydrochloride or acetate.

Signaling Pathways and Experimental Workflows

The proteases that cleave Pyr-Arg-Thr-Lys-Arg-AMC are involved in diverse and critical biological processes. Understanding their signaling pathways is essential for contextualizing experimental results.

Furin Processing Pathway

Furin is a key enzyme in the constitutive secretory pathway, responsible for the maturation of a vast number of precursor proteins. It cycles between the trans-Golgi network (TGN), the cell surface, and endosomes.

Caption: Furin-mediated pro-protein processing and trafficking pathway.

Trypsin Activation and Digestive Cascade

Trypsin is initially secreted as an inactive zymogen, trypsinogen, which is then activated in the small intestine, initiating a cascade of digestive enzyme activation.

Caption: Activation cascade of trypsin and other digestive proteases.

Thrombin's Role in the Coagulation Cascade

Thrombin is a central protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, leading to the formation of a blood clot.

Caption: Simplified representation of thrombin's function in blood coagulation.

Experimental Workflow for Protease Activity Assay

The following diagram outlines a typical workflow for conducting a protease activity assay using a fluorogenic substrate like this compound.

Caption: General experimental workflow for a fluorometric protease assay.

References

- 1. Furin Substrate, Fluorogenic A fluorogenic substrate for furin, a mammalian homolog of the yeast Kex2 endoprotease (kcat/Km ~ 2 x 10⁴ s⁻¹M⁻¹). | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. genecards.org [genecards.org]

- 4. Furin - Wikipedia [en.wikipedia.org]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jascoinc.com [jascoinc.com]

- 9. jascoinc.com [jascoinc.com]

- 10. Distinctive Roles of Furin and TMPRSS2 in SARS-CoV-2 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of the molecular determinants for furin cleavage of the spike protein S1/S2 site in defined strains of the prototype coronavirus murine hepatitis virus (MHV) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jasco-global.com [jasco-global.com]

- 13. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA for Protease Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic peptide substrate, Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin (Pyr-Arg-Thr-Lys-Arg-AMC), and its trifluoroacetate (TFA) salt. It is a valuable tool for the sensitive detection and kinetic analysis of various serine proteases, playing a crucial role in basic research and drug discovery.

Core Principles and Applications

Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic peptide sequence recognized and cleaved by several proteases. The peptide is covalently linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC molecule, free AMC is released. This liberation results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity.

The primary applications of this substrate include:

-

Enzyme Activity Assays: Quantifying the catalytic activity of purified proteases or enzymes present in complex biological samples.

-

Kinetic Studies: Determining key enzymatic parameters such as the Michaelis constant (Km) and catalytic rate (kcat) to characterize enzyme-substrate interactions.

-

Inhibitor Screening: High-throughput screening (HTS) of small molecule libraries or other potential therapeutics to identify and characterize protease inhibitors.

The trifluoroacetate (TFA) salt form is common for synthetic peptides, resulting from the purification process using reverse-phase HPLC. TFA salts generally enhance the solubility of the peptide in aqueous buffers, which is advantageous for assay development.[1]

Quantitative Data: Substrate Specificity and Kinetics

While vendor information often lists trypsin and thrombin as proteases that cleave this substrate, a review of published scientific literature did not yield specific kinetic constants (Km, kcat) for these enzymes with Pyr-Arg-Thr-Lys-Arg-AMC. However, the substrate has been extensively characterized with the family of proprotein convertases (PCs) and several viral proteases.

Table 2.1: Kinetic Constants for Proprotein Convertases (PCs) with Pyr-RTKR-AMC

| Enzyme | Km (µM) | Source(s) |

| Furin | 6.5 | [2][3] |

| PC1/3 | 3.0 | [2][3] |

| PC2 | 6.6 | [2][3] |

| PC4 (murine) | 1.7 | [2][3] |

| PC5/6 | 2.0 | [2][3] |

| PC7 | 9.5 | [2][3] |

| PACE4 | 3.0 | [2][3] |

Note: One study also reported a kcat/Km of approximately 2 x 104 M-1s-1 for furin with this substrate.

Table 2.2: Kinetic Constants for Viral Proteases with Pyr-RTKR-AMC

| Enzyme | Km (µM) | Source(s) |

| West Nile Virus NS3 Protease | 43 | [4] |

| Hepatitis C Virus NS3-4A Protease | 20 | [5] |

Experimental Protocols

The following sections provide detailed methodologies for utilizing Pyr-Arg-Thr-Lys-Arg-AMC in protease assays. These are generalized protocols that should be optimized for the specific protease and experimental conditions.

Reagent Preparation and Handling

-

Substrate Stock Solution:

-

Allow the lyophilized Pyr-Arg-Thr-Lys-Arg-AMC TFA powder to equilibrate to room temperature before opening the vial.

-

The peptide is highly soluble in water (up to 100 mg/mL).[6] It can also be dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

-

For a 10 mM stock solution in water (MW of TFA salt is 941.95 g/mol ), dissolve 9.42 mg in 1 mL of sterile, nuclease-free water. Use of sonication can aid dissolution.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Vendor data suggests stability for at least 6 months at -80°C.[7]

-

-

Enzyme Solution:

-

Reconstitute or dilute the protease in a suitable, pre-chilled assay buffer that maintains its stability and activity. The optimal buffer will depend on the specific enzyme.

-

Keep the enzyme on ice until it is added to the assay plate.

-

-

Assay Buffer:

-

The choice of buffer is critical for optimal enzyme activity. A common buffer for furin and related proteases is 100 mM HEPES, pH 7.5, containing 1 mM CaCl2 and 1 mM β-mercaptoethanol.[3]

-

For viral proteases like Zika Virus NS2B-NS3, a buffer containing Tris-HCl, glycerol, and a non-ionic detergent (e.g., 0.005% Brij 35) has been used.

-

Always check the literature for the recommended buffer system for the specific protease of interest.

-

Protease Activity Assay (96- or 384-well plate format)

-

Prepare Assay Plate: Add assay buffer to all wells of a black, flat-bottom microplate. This minimizes background fluorescence.

-

Add Inhibitor (for inhibitor screening): If screening for inhibitors, add the compounds (typically dissolved in DMSO) to the appropriate wells. Include a DMSO-only control. Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature before adding the substrate.

-

Add Enzyme: Add the diluted enzyme solution to the wells. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Initiate Reaction: Add the Pyr-Arg-Thr-Lys-Arg-AMC substrate to all wells to initiate the enzymatic reaction. The final substrate concentration typically ranges from 20 µM to 100 µM, often near the Km value for kinetic and inhibition studies.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).

-

Data Acquisition: Measure the fluorescence intensity kinetically over a period of 30 to 60 minutes. Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm. The rate of increase in fluorescence (RFU/min) is proportional to the enzyme activity.

AMC Standard Curve for Data Quantification

To convert the relative fluorescence units (RFU) into the absolute amount of product formed (pmol or nmol), a standard curve using free 7-amino-4-methylcoumarin is required.

-

Prepare AMC Stock: Create a high-concentration stock of free AMC (e.g., 1 mM in DMSO).

-

Create Dilution Series: Perform serial dilutions of the AMC stock in the final assay buffer to create a range of known concentrations (e.g., 0 to 100 pmol per well).

-

Measure Fluorescence: Add the AMC standards to wells of the microplate and measure the end-point fluorescence using the same settings as the kinetic assay.

-

Plot Standard Curve: Plot the fluorescence intensity (RFU) against the known amount of AMC (pmol). The resulting linear equation can be used to convert the initial reaction rates (RFU/min) from the enzymatic assay into the amount of substrate cleaved per minute (pmol/min).

Visualizations: Pathways and Workflows

Enzymatic Cleavage of Pyr-RTKR-AMC

Caption: Enzymatic cleavage of the substrate releases fluorescent AMC.

General Workflow for a Protease Inhibition Assay

Caption: A typical workflow for screening protease inhibitors.

Simplified Furin Signaling Context

Caption: Furin activates precursor proteins in the Golgi apparatus.

References

- 1. Is there value in kinetic modeling of thrombin generation: Yes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jascoinc.com [jascoinc.com]

- 3. jascoinc.com [jascoinc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bachem 5MG Pyr-Arg-Thr-Lys-Arg-AMC, Quantity: 5mg | Fisher Scientific [fishersci.pt]

An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA (CAS 1255501-99-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic peptide substrate, Pyr-Arg-Thr-Lys-Arg-AMC TFA, a valuable tool for studying the activity of several key proteases. This document consolidates critical technical data, detailed experimental protocols, and relevant biological pathways to support its application in research and drug discovery.

Core Compound Information

Pyr-Arg-Thr-Lys-Arg-AMC is a fluorogenic peptide substrate designed for the sensitive detection of protease activity. The peptide sequence, Pyr-Arg-Thr-Lys-Arg, is a recognition motif for a class of serine proteases known as proprotein convertases, most notably furin.[1] The peptide is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. Upon enzymatic cleavage of the peptide bond C-terminal to the Arginine residue, the free AMC molecule is released, resulting in a measurable increase in fluorescence. The trifluoroacetate (TFA) salt form often results from the purification process using high-performance liquid chromatography (HPLC) and generally enhances the solubility of the peptide in aqueous solutions.[2]

While primarily recognized as a substrate for furin, this peptide can also be hydrolyzed by other proteases such as trypsin and thrombin.[3][4][5][6]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the enzymatic cleavage of Pyr-Arg-Thr-Lys-Arg-AMC.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1255501-99-5 | N/A |

| Molecular Formula | C39H58F3N13O11 | [7] |

| Molecular Weight | 941.95 g/mol | [7] |

| Excitation Wavelength | 380 nm | [8][9] |

| Emission Wavelength | 460 nm | [8][9] |

| Storage Conditions | Powder: -20°C to -80°C, protect from light. Stock Solution: -20°C (1 month) or -80°C (6 months) | [4] |

Table 2: Kinetic Parameters for Proprotein Convertases

| Enzyme | Km (μM) |

| Furin | 6.5 |

| PC1/3 | 3.0 |

| PC2 | 6.6 |

| PC4 | 1.7 |

| PC5/6 | 2.0 |

| PC7 | 9.5 |

| PACE4 | 3.0 |

Data sourced from a comparative study on proprotein convertase substrate cleavage.

Experimental Protocols

This section provides a detailed methodology for a standard fluorometric furin activity assay using Pyr-Arg-Thr-Lys-Arg-AMC. This protocol can be adapted for other proteases and for inhibitor screening.

Reagent Preparation

-

Furin Assay Buffer: Prepare a buffer solution of 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Enzyme Solution: Dilute recombinant furin to the desired concentration in Furin Assay Buffer. The final concentration will need to be optimized for the specific assay conditions.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO for generating a standard curve.[10]

Assay Procedure

-

Prepare AMC Standard Curve:

-

Set up Enzyme Reactions:

-

In separate wells of the 96-well plate, add the desired amount of the sample containing the protease (e.g., purified enzyme, cell lysate, or supernatant).

-

For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period before adding the substrate.

-

Prepare a "no enzyme" control well containing only the assay buffer and substrate to measure background fluorescence.

-

Initiate the enzymatic reaction by adding the Pyr-Arg-Thr-Lys-Arg-AMC substrate to each well. A typical final concentration is 50 µM.[11] The total reaction volume should be consistent across all wells (e.g., 100 µL).

-

-

Incubation and Measurement:

Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve.

-

Enzyme Activity:

-

Subtract the background fluorescence (from the "no enzyme" control) from the values obtained for the enzyme reactions.

-

Use the standard curve to convert the fluorescence readings into the amount of AMC produced (in pmol or µmol).

-

Calculate the reaction velocity (V) as the amount of AMC produced per unit of time (e.g., pmol/min).

-

Enzyme activity can be expressed as units, where one unit is the amount of enzyme that cleaves a specific amount of substrate per minute under the defined assay conditions.

-

Signaling Pathways and Experimental Workflows

The primary enzyme target for Pyr-Arg-Thr-Lys-Arg-AMC, furin, is a key protease involved in the maturation and activation of a wide array of proteins, thereby playing a crucial role in various signaling pathways.

Furin-Mediated Signaling

Furin is a calcium-dependent serine protease that resides primarily in the trans-Golgi network.[12] It recognizes and cleaves precursor proteins at specific paired basic amino acid residues, a critical step in their activation.[12]

Caption: Furin's role in activating key signaling proteins.

Experimental Workflow for Protease Activity Assay

The following diagram illustrates a typical workflow for determining protease activity using this compound.

Caption: Workflow for a fluorometric protease assay.

Workflow for Protease Inhibitor Screening

This substrate is also highly suitable for high-throughput screening of protease inhibitors.

Caption: Workflow for screening protease inhibitors.

References

- 1. biorbyt.com [biorbyt.com]

- 2. olitecn.gr [olitecn.gr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. targetmol.cn [targetmol.cn]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. content.abcam.com [content.abcam.com]

- 11. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation [jove.com]

- 12. shop.bachem.com [shop.bachem.com]

An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC TFA for Thrombin Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic peptide substrate Pyr-Arg-Thr-Lys-Arg-AMC (pyroglutamyl-arginyl-threonyl-lysyl-arginyl-7-amino-4-methylcoumarin), supplied as a trifluoroacetate (TFA) salt, and its application in thrombin research. This substrate is a valuable tool for determining thrombin's enzymatic activity and for screening potential inhibitors.[1][2][3]

Introduction to Pyr-Arg-Thr-Lys-Arg-AMC

Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic peptide that can be specifically hydrolyzed by proteases such as thrombin and trypsin.[1][2][3] The peptide sequence is designed to be recognized and cleaved by thrombin at the arginine residue. The C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage by thrombin, free AMC is released, which produces a strong fluorescent signal that can be easily quantified. This direct relationship between enzymatic activity and fluorescence intensity makes it a sensitive and reliable tool for enzyme kinetics and high-throughput screening.

While this peptide is a recognized substrate for thrombin, it is important to note that it is also cleaved by other proteases such as furin.[4]

Quantitative Data

| Parameter | Value | Enzyme | Substrate | Conditions |

| Km | 160 ± 25 µM | Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | Not Specified |

| kcat | 2.3 ± 0.2 s⁻¹ | Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | Not Specified |

| kcat/Km | 0.015 ± 0.002 µM⁻¹s⁻¹ | Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | Not Specified |

Table 1: Representative Kinetic Parameters for a Fluorogenic Thrombin Substrate.[5] It is crucial for researchers to determine the specific kinetic constants for Pyr-Arg-Thr-Lys-Arg-AMC under their experimental conditions.

Substrate and Product Specifications:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation (nm) | Emission (nm) |

| Pyr-Arg-Thr-Lys-Arg-AMC | C₃₇H₅₇N₁₃O₉ | 827.93 | ~350-380 | ~450-460 |

| 7-Amino-4-methylcoumarin (AMC) | C₁₀H₉NO₂ | 175.18 | ~350-380 | ~450-460 |

Table 2: Physical and Spectroscopic Properties.

Experimental Protocols

The following are detailed methodologies for key experiments using Pyr-Arg-Thr-Lys-Arg-AMC TFA in thrombin research. These protocols are based on established methods for similar fluorogenic substrates.

Thrombin Activity Assay

This protocol outlines the steps to measure the enzymatic activity of thrombin using Pyr-Arg-Thr-Lys-Arg-AMC.

Materials:

-

Thrombin (human or bovine)

-

This compound substrate

-

Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% BSA)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the Thrombin Solution: Dilute thrombin to the desired concentration in Thrombin Assay Buffer.

-

Prepare the Substrate Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to create a stock solution. Further dilute the stock solution in Thrombin Assay Buffer to the desired working concentration.

-

Set up the Reaction: Add 50 µL of the thrombin solution to each well of the microplate.

-

Initiate the Reaction: Add 50 µL of the substrate solution to each well to start the reaction.

-

Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes) using a microplate reader with excitation at ~350 nm and emission at ~450 nm.

-

Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot. The rate is proportional to the thrombin activity.

Thrombin Inhibitor Screening

This protocol provides a method for screening potential thrombin inhibitors.

Materials:

-

Thrombin

-

This compound substrate

-

Thrombin Assay Buffer

-

Known Thrombin Inhibitor (e.g., PPACK Dihydrochloride) for positive control

-

Test compounds (potential inhibitors)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Solutions: Prepare thrombin and substrate solutions as described in the activity assay protocol. Dissolve test compounds and the positive control inhibitor in a suitable solvent.

-

Set up the Assay Plate:

-

Enzyme Control (EC) wells: Add 10 µL of Thrombin Assay Buffer.

-

Inhibitor Control (IC) wells: Add 10 µL of the known thrombin inhibitor solution.

-

Test Compound (Sample) wells: Add 10 µL of the diluted test compound solution.

-

-

Add Thrombin: Add 40 µL of the diluted thrombin solution to all wells.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

Initiate the Reaction: Add 50 µL of the substrate solution to all wells.

-

Measure Fluorescence: Monitor the fluorescence intensity over time as described in the activity assay.

-

Data Analysis: Compare the reaction rates of the test compounds to the enzyme control and inhibitor control. The percent inhibition can be calculated using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

Visualizations

Enzymatic Cleavage of Pyr-Arg-Thr-Lys-Arg-AMC by Thrombin

Caption: Thrombin-mediated cleavage of the fluorogenic substrate.

Experimental Workflow for Thrombin Inhibitor Screening

Caption: Workflow for screening potential thrombin inhibitors.

Thrombin's Role in the Coagulation Cascade

Caption: Simplified view of thrombin's role in coagulation.

References

Pyr-Arg-Thr-Lys-Arg-AMC TFA as a Furin Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr-Arg-Thr-Lys-Arg-AMC TFA (Pyr-RTKR-AMC) is a synthetic, fluorogenic peptide substrate widely utilized for the sensitive and specific measurement of the enzymatic activity of furin and other related proprotein convertases (PCs). Furin, a calcium-dependent serine endoprotease, plays a crucial role in the post-translational modification and activation of a wide array of precursor proteins within the secretory pathway. Its substrates include hormones, growth factors, receptors, and viral glycoproteins. The dysregulation of furin activity has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, and infectious diseases, making it a significant target for therapeutic intervention.

This technical guide provides an in-depth overview of this compound as a furin substrate, including its biochemical properties, kinetic parameters, and detailed experimental protocols for its use in research and drug development. Additionally, it explores the involvement of furin in key signaling pathways, visualized through detailed diagrams.

Biochemical Properties and Mechanism of Action

Pyr-Arg-Thr-Lys-Arg-AMC is a pentapeptide with the sequence Pyroglutamic acid-Arginine-Threonine-Lysine-Arginine, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The peptide sequence mimics the consensus cleavage site recognized by furin, which is characterized by the motif R-X-K/R-R↓.

The trifluoroacetate (TFA) salt form of the peptide enhances its solubility in aqueous solutions, a common counterion resulting from the purification process via High-Performance Liquid Chromatography (HPLC).[1] While residual TFA levels are generally not a concern for standard in vitro assays, for highly sensitive cellular or biochemical studies, its presence should be noted.[1]

The mechanism of action relies on the enzymatic cleavage of the peptide bond C-terminal to the arginine residue by furin. This cleavage releases the AMC fluorophore from the quenching effect of the peptide, resulting in a significant increase in fluorescence. The rate of AMC release is directly proportional to the furin activity, which can be quantified using a fluorometer.

Quantitative Data: Kinetic Parameters

The efficiency of Pyr-Arg-Thr-Lys-Arg-AMC as a substrate for furin and other proprotein convertases has been characterized by determining its kinetic constants. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic efficiency is represented by the kcat/Km value.

| Enzyme | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Specific Activity (units/µg) |

| Furin | 6.5[2] | 2 x 10⁴[1][3] | 10.8[2] |

| PC1/3 | 3.0[2] | - | 2.8[2] |

| PC2 | 6.6[2] | - | 11.9[2] |

| PC4 | 1.7[2] | - | 1.4[2] |

| PC5/6 | 2.0[2] | - | 2.1[2] |

| PC7 | 9.5[2] | - | 3.0[2] |

| PACE4 | 3.0[2] | - | 3.7[2] |

One unit of activity is defined as the amount of enzyme required to cleave 1 pmol/min of Pyr-Arg-Thr-Lys-Arg-AMC at 37°C.[2]

Experimental Protocols

Handling and Storage of this compound

-

Short-term storage: Lyophilized peptide is stable at room temperature for days to weeks.[4]

-

Long-term storage: For periods longer than 4 weeks, store lyophilized peptide at -20°C or -80°C.[4]

-

Stock solution storage: Once dissolved, it is recommended to aliquot the solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[4] The peptide is soluble in aqueous solutions.[1]

Furin Activity Assay Protocol

This protocol is a general guideline for measuring furin activity using this compound. Optimization may be required depending on the specific experimental conditions and sample type.

Materials:

-

This compound

-

Recombinant human furin (as a positive control)

-

Furin inhibitor (e.g., Decanoyl-RVKR-cmk, for negative control)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol)[2]

-

96-well black microplate

-

Fluorometer with excitation at ~360-380 nm and emission at ~460 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare working solutions of the substrate in the assay buffer. The final concentration in the assay will typically be at or below the Km value.

-

Prepare a working solution of recombinant furin in the assay buffer.

-

Prepare a working solution of the furin inhibitor in the assay buffer.

-

-

Assay Setup:

-

Add the following to the wells of a 96-well black microplate:

-

Sample wells: Add your sample containing furin (e.g., cell lysate, purified protein).

-

Positive control well: Add the working solution of recombinant furin.

-

Negative control well (inhibitor): Add the working solution of recombinant furin and the furin inhibitor.

-

Blank well: Add assay buffer only.

-

-

Bring the volume in each well to a desired final volume with assay buffer.

-

-

Initiation of Reaction:

-

Add the this compound working solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in a fluorometer pre-set to the appropriate excitation and emission wavelengths.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank well from all other readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The initial rate of the reaction (V₀) can be determined from the linear portion of the curve.

-

Furin activity in the sample can be calculated by comparing its reaction rate to that of the known concentration of the recombinant furin positive control.

-

Furin Inhibitor Screening Assay

This protocol outlines a method for screening potential furin inhibitors using this compound.

Procedure:

-

Reagent Preparation: As described in the furin activity assay protocol. Prepare a dilution series of the test compounds (potential inhibitors).

-

Assay Setup:

-

In a 96-well black microplate, add the following to the respective wells:

-

Test compound wells: Add the working solution of recombinant furin and the test compound at various concentrations.

-

Positive control well (no inhibitor): Add the working solution of recombinant furin and the vehicle used to dissolve the test compounds.

-

Negative control well (known inhibitor): Add the working solution of recombinant furin and a known furin inhibitor.

-

Blank well: Add assay buffer only.

-

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the this compound working solution to all wells.

-

Measure the fluorescence kinetically as described in the furin activity assay protocol.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the positive control (no inhibitor).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Signaling Pathways and Visualization

Furin is a key processing enzyme in several critical signaling pathways. Its activity is essential for the maturation and activation of signaling molecules.

Furin-Mediated Cleavage of Pro-TGF-β

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that regulates numerous cellular processes. It is synthesized as an inactive precursor, pro-TGF-β, which requires proteolytic cleavage by furin in the trans-Golgi network to become biologically active.[5][6]

Furin-Mediated Processing of the Notch Receptor

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in development and tissue homeostasis. The Notch receptor is synthesized as a single precursor protein that undergoes a critical proteolytic cleavage (S1 cleavage) by furin in the Golgi apparatus to form a mature, heterodimeric receptor on the cell surface.[7][8][9]

Conclusion

This compound is an indispensable tool for researchers studying the activity of furin and other proprotein convertases. Its well-characterized kinetic properties and the straightforward fluorometric readout make it suitable for a wide range of applications, from basic enzymatic characterization to high-throughput screening of potential inhibitors. Understanding the role of furin in critical signaling pathways, such as TGF-β and Notch, further highlights the importance of this substrate in advancing our knowledge of cellular regulation and disease pathogenesis. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research.

References

- 1. Pyr-RTKR-AMC peptide [novoprolabs.com]

- 2. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shop.bachem.com [shop.bachem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. File:Notch signaling pathway cartoon 01.jpg - Embryology [embryology.med.unsw.edu.au]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

An In-depth Technical Guide on the Solubility and Stability of Pyr-Arg-Thr-Lys-Arg-AMC TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of the fluorogenic peptide substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA. This peptide is a valuable tool for assaying the activity of various proteases, including furin and other proprotein convertases.[1][2] Understanding its solubility and stability is critical for obtaining accurate and reproducible experimental results.

Peptide Characteristics

The trifluoroacetate (TFA) salt of Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic peptide with the following characteristics:

| Property | Value |

| Sequence | Pyr-Arg-Thr-Lys-Arg-AMC |

| Molecular Formula | C₃₇H₅₇N₁₃O₉ (peptide) |

| Molecular Weight | 827.93 g/mol (peptide) |

| Form | Lyophilized Powder |

| Purity (by HPLC) | Typically >95% |

Note: The TFA counterion contributes to the total mass of the product. The peptide content is generally greater than 80% of the total weight.[2]

Solubility

The solubility of a peptide is influenced by its amino acid composition, sequence, and the presence of counterions. The TFA salt form generally enhances the aqueous solubility of peptides.[2]

Qualitative Solubility Assessment

To determine the solubility of this compound, it is recommended to first test a small aliquot.

Protocol for Solubility Testing:

-

Weigh a small, known amount of the lyophilized peptide.

-

Attempt to dissolve it in a primary solvent such as sterile, deionized water.

-

If the peptide does not dissolve, sonication for short periods (e.g., 3 x 10 seconds) with cooling on ice in between can be applied to aid dissolution.[3]

-

If the peptide remains insoluble, the use of organic solvents or buffers with adjusted pH may be necessary.

Recommended Solvents

Based on the peptide's sequence (Pyr-Arg -Thr-Lys -Arg -AMC), it has a net positive charge due to the presence of three basic residues (Arginine and Lysine). Therefore, it is classified as a basic peptide.

Solvent Selection Guide:

| Solvent | Recommendation | Rationale |

| Water | Recommended as the first choice. | The peptide is charged and relatively short. |

| Aqueous Acidic Buffers (e.g., 10% Acetic Acid) | Recommended if insoluble in water. | The positive charges on the peptide are maintained, aiding solubility. |

| Dimethyl Sulfoxide (DMSO) | Recommended for creating concentrated stock solutions. | A strong organic solvent capable of dissolving many peptides.[3] |

| Dimethylformamide (DMF) | An alternative to DMSO. | Useful if DMSO is not compatible with the experimental setup. |

Caution: When using organic solvents like DMSO or DMF for cellular assays, ensure the final concentration is low enough to not affect cell viability. Typically, a concentration of 0.5-1% DMSO is considered safe for most cell-based experiments.

Workflow for Peptide Solubilization:

Caption: A stepwise workflow for dissolving this compound.

Stability

The stability of this compound is crucial for its use as a reliable substrate in enzymatic assays. Degradation can lead to inaccurate kinetic measurements.

Storage Recommendations

Lyophilized Peptide:

-

Store at -20°C or -80°C.[4]

-

Keep in a desiccated environment to prevent hydrolysis.

-

Protect from light.

Peptide in Solution:

-

It is highly recommended to prepare fresh solutions for each experiment.

-

If storage in solution is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]

-

Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

-

Solutions should be stored in a sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen) if possible.[4]

Factors Affecting Stability

-

pH: Extreme pH values can lead to hydrolysis of the peptide bonds or modifications of the amino acid side chains.

-

Temperature: Higher temperatures accelerate degradation.

-

Oxidation: Peptides containing certain amino acids can be prone to oxidation. While Pyr-Arg-Thr-Lys-Arg-AMC does not contain the most susceptible residues like Cysteine or Methionine, proper storage is still important.

-

Proteases: Contamination with proteases can lead to cleavage of the peptide substrate. Always use sterile buffers and handle aseptically.

Experimental Protocol for Stability Assessment by RP-HPLC

This protocol outlines a method to assess the stability of this compound in a specific buffer over time.

Materials:

-

This compound

-

Desired buffer for stability testing (e.g., Tris-HCl, HEPES)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Fluorescence detector (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Dilute the stock solution to a final working concentration in the test buffer.

-

Incubate the solution at the desired temperature (e.g., room temperature, 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

-

Immediately analyze the aliquot by RP-HPLC.

-

Inject the sample onto the C18 column.

-

Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile using the fluorescence detector.

-

-

Analyze the data:

-

The intact peptide will elute as a single major peak at time 0.

-

Degradation will result in the appearance of new peaks and a decrease in the area of the parent peptide peak over time.

-

Calculate the percentage of intact peptide remaining at each time point by comparing the peak area to the peak area at time 0.

-

Workflow for Stability Assessment:

Caption: A workflow for assessing the stability of this compound using RP-HPLC.

Application in Enzyme Assays

Pyr-Arg-Thr-Lys-Arg-AMC is a fluorogenic substrate for furin and other proprotein convertases.[1][6] The cleavage of the amide bond between Arginine and AMC by the enzyme results in the release of the highly fluorescent AMC molecule.

Signaling Pathway Context:

Caption: Enzymatic cleavage of the substrate leading to fluorescence.

By following the guidelines and protocols outlined in this technical guide, researchers can ensure the proper handling, solubilization, and storage of this compound, leading to more reliable and reproducible results in their protease activity assays.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. Pyr-RTKR-AMC peptide [novoprolabs.com]

- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. genscript.com [genscript.com]

- 6. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Pyr-Arg-Thr-Lys-Arg-AMC TFA molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Pyr-Arg-Thr-Lys-Arg-AMC and its trifluoroacetate (TFA) salt. It includes detailed information on its chemical properties, relevant experimental protocols, and its application in studying specific enzymatic pathways.

Core Chemical and Physical Properties

Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic peptide substrate used to assay the activity of certain proteases. The peptide sequence is pyroglutamyl-arginyl-threonyl-lysyl-arginine, which is conjugated to a fluorescent leaving group, 7-amino-4-methylcoumarin (AMC). When the peptide bond between the arginine and AMC is cleaved by a target enzyme, the free AMC fluoresces, providing a measurable signal proportional to enzyme activity. The trifluoroacetate salt is a common form of this peptide, resulting from its purification by high-performance liquid chromatography (HPLC) using trifluoroacetic acid.

A summary of the key quantitative data for both the free peptide and its TFA salt is presented below.

| Property | Pyr-Arg-Thr-Lys-Arg-AMC | Pyr-Arg-Thr-Lys-Arg-AMC TFA |

| Molecular Formula | C37H57N13O9 | C39H58F3N13O11 |

| Molecular Weight | 827.93 g/mol [1][2][3][4][5] | 941.95 g/mol [6][7] |

| CAS Number | 155575-02-3[1][2][5][8] | 1255501-99-5[7][9][10] |

Enzymatic Activity and Applications

Pyr-Arg-Thr-Lys-Arg-AMC is a substrate for several serine proteases, most notably thrombin and furin.[11] This makes it a valuable tool for screening for inhibitors of these enzymes and for studying their roles in various physiological and pathological processes.

Experimental Protocol: General Protease Activity Assay

This protocol outlines a general method for measuring protease activity using this compound. Specific conditions may need to be optimized for different enzymes.

Materials:

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)

-

Purified enzyme (e.g., thrombin, furin)

-

Enzyme inhibitors (for control experiments)

-

96-well black microplate

-

Fluorometer capable of excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent such as water or DMSO.[7] A typical stock concentration is 1-10 mM.

-

Dilute the substrate to the desired working concentration in the assay buffer. The final concentration will depend on the specific enzyme and its Michaelis-Menten constant (Km).

-

Prepare the enzyme solution by diluting the purified enzyme in the assay buffer to the desired concentration.

-

Pipette the substrate solution into the wells of the 96-well microplate.

-

Initiate the reaction by adding the enzyme solution to the wells. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

-

Immediately place the microplate in the fluorometer and measure the increase in fluorescence over time.

-

Calculate the reaction velocity from the linear portion of the fluorescence versus time plot.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for using this compound.

Caption: Simplified signaling pathway of thrombin, a key target for Pyr-Arg-Thr-Lys-Arg-AMC.

Caption: A typical experimental workflow for screening enzyme inhibitors using this compound.

Considerations for Use

It is important to note that the trifluoroacetate counterion can potentially affect experimental results, particularly in cell-based assays.[12][13][14] TFA has been shown to have effects on cell proliferation and other cellular functions.[14] For sensitive applications, it may be advisable to exchange the TFA for a more biologically compatible counterion, such as hydrochloride.[12][14] The presence of TFA also contributes to the overall molecular weight of the product, which should be accounted for when preparing solutions of a specific molar concentration.[13][15]

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pyr-Arg-Thr-Lys-Arg-AMC - Bachem AG [bioscience.co.uk]

- 5. PYR-ARG-THR-LYS-ARG-AMC | 155575-02-3 [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pyr-Arg-Thr-Lys-Arg-AMC trifluoroacetate salt | 155575-02-3 | FP110566 [biosynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Pyr-Arg-Thr-Lys-Arg-AMC (TFA) | 1255501-99-5 [sigmaaldrich.com]

- 11. shop.bachem.com [shop.bachem.com]

- 12. genscript.com [genscript.com]

- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]

An In-depth Technical Guide to the Storage and Handling of Pyr-Arg-Thr-Lys-Arg-AMC TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage and handling conditions for the fluorogenic peptide substrate Pyr-Arg-Thr-Lys-Arg-AMC TFA (Pyr-RTKR-AMC TFA). Adherence to these guidelines is critical for maintaining the integrity, stability, and performance of the peptide in sensitive enzymatic assays.

Introduction